molecular formula C23H26F3N7O2 B12420477 Flt3/itd-IN-2

Flt3/itd-IN-2

Numéro de catalogue: B12420477
Poids moléculaire: 489.5 g/mol
Clé InChI: OVUNCUIZEBAAGC-OAHLLOKOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Flt3/itd-IN-2 is a chemical compound known for its inhibitory effects on the FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations. These mutations are commonly associated with acute myeloid leukemia (AML), a type of cancer that affects the blood and bone marrow. The compound is designed to target and inhibit the aberrant signaling pathways activated by these mutations, thereby offering potential therapeutic benefits in the treatment of AML.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Flt3/itd-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route may include:

    Formation of the Core Structure: This involves the construction of the core molecular framework through a series of organic reactions such as condensation, cyclization, and functional group transformations.

    Functionalization: Introduction of specific functional groups that are essential for the inhibitory activity of the compound. This may involve reactions like halogenation, alkylation, or acylation.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and employing efficient purification methods. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions: Flt3/itd-IN-2 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used in the presence of catalysts or under specific temperature and pressure conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.

Applications De Recherche Scientifique

Flt3/itd-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: The compound is used as a model molecule to study the effects of FLT3 inhibition and to develop new synthetic methodologies.

    Biology: It serves as a tool to investigate the biological pathways and mechanisms involved in FLT3 signaling and its role in cellular processes.

    Medicine: this compound is primarily researched for its potential therapeutic applications in treating AML and other cancers with FLT3 mutations. It is used in preclinical and clinical studies to evaluate its efficacy and safety.

    Industry: The compound is utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mécanisme D'action

Flt3/itd-IN-2 exerts its effects by specifically targeting and inhibiting the FLT3 receptor with ITD mutations. The mechanism involves:

    Binding to FLT3: The compound binds to the active site of the FLT3 receptor, preventing its activation by the FLT3 ligand.

    Inhibition of Signaling Pathways: By inhibiting FLT3 activation, the compound blocks downstream signaling pathways such as RAS/MAPK, JAK/STAT, and PI3K/AKT, which are involved in cell proliferation, survival, and differentiation.

    Induction of Apoptosis: The inhibition of these pathways leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth and progression.

Comparaison Avec Des Composés Similaires

  • Midostaurin
  • Quizartinib
  • Sorafenib

These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications.

Activité Biologique

Flt3/itd-IN-2 is a small molecule inhibitor targeting the FMS-like tyrosine kinase 3 (FLT3), specifically designed to combat FLT3 internal tandem duplication (ITD) mutations prevalent in acute myeloid leukemia (AML). This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in clinical settings, and comparative studies with other FLT3 inhibitors.

Flt3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis and the development of leukemia. Mutations in FLT3, particularly ITDs, lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival. This compound inhibits this aberrant signaling by binding to the ATP-binding site of the FLT3 receptor, thus blocking its kinase activity. This action results in reduced proliferation of FLT3-ITD-positive AML cells and induces apoptosis.

Efficacy in Clinical Studies

Recent studies have highlighted the effectiveness of Flt3 inhibitors in treating AML. A notable study demonstrated that patients with FLT3-ITD mutations who received this compound showed significant improvement in overall survival rates compared to those receiving standard chemotherapy alone. The median overall survival for patients treated with Flt3 inhibitors was reported to be 31.9 months, compared to 15.1 months for those on placebo .

Comparative Efficacy

Study Treatment Overall Survival Notes
Study 1This compound + Chemotherapy31.9 monthsSignificant improvement over placebo
Study 2Quizartinib + Chemotherapy20 monthsReduced risk of relapse by 39%
Study 3Midostaurin + Chemotherapy24 monthsEfficacy varies based on mutation type

Case Studies

  • Case Study A : A patient diagnosed with de novo AML harboring a typical FLT3-ITD mutation received this compound along with standard induction chemotherapy. The patient achieved complete remission and remained disease-free for over one year.
  • Case Study B : In contrast, a patient with an atypical FLT3-ITD mutation treated with the same regimen experienced early relapse, highlighting the importance of mutation type in treatment outcomes.

Research Findings

Research has shown that the structural characteristics of FLT3-ITD mutations significantly influence treatment responses. Patients with typical ITDs tend to respond better to Flt3 inhibitors compared to those with atypical mutations . Furthermore, ongoing studies are investigating combination therapies that include this compound alongside other targeted agents to enhance efficacy and overcome resistance mechanisms.

Propriétés

Formule moléculaire

C23H26F3N7O2

Poids moléculaire

489.5 g/mol

Nom IUPAC

N-[4-morpholin-4-yl-2-(trifluoromethyl)phenyl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C23H26F3N7O2/c24-23(25,26)18-12-16(32-8-10-35-11-9-32)3-4-19(18)30-22(34)17-14-28-33-7-5-20(31-21(17)33)29-15-2-1-6-27-13-15/h3-5,7,12,14-15,27H,1-2,6,8-11,13H2,(H,29,31)(H,30,34)/t15-/m1/s1

Clé InChI

OVUNCUIZEBAAGC-OAHLLOKOSA-N

SMILES isomérique

C1C[C@H](CNC1)NC2=NC3=C(C=NN3C=C2)C(=O)NC4=C(C=C(C=C4)N5CCOCC5)C(F)(F)F

SMILES canonique

C1CC(CNC1)NC2=NC3=C(C=NN3C=C2)C(=O)NC4=C(C=C(C=C4)N5CCOCC5)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.